
1,3-Disilabutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Disilabutane is an organosilicon compound with the chemical formula C4H12Si2. It is a colorless liquid with a boiling point of approximately 85-90°C and a density of around 0.75 g/cm³ . This compound is soluble in most organic solvents, such as ethanol and ether . As an organosilicon intermediate, this compound finds applications in various fields, including organic synthesis and organometallic chemistry .
Preparation Methods
There are several main methods for preparing 1,3-Disilabutane:
Silanization Reaction: This method involves reacting 1-bromobutane with silicon ethane to produce this compound.
Chloroalkylation Reaction: In this method, trichlorosilane reacts with bromobutane to form this compound.
These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product yield and purity.
Chemical Reactions Analysis
1,3-Disilabutane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silicon-oxygen bonds.
Reduction: In this reaction, the compound gains electrons, typically leading to the formation of silicon-hydrogen bonds.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon oxides, while substitution reactions can yield various organosilicon derivatives.
Scientific Research Applications
1,3-Disilabutane has several scientific research applications, including:
Chemistry: It is used as a catalytic reagent and ligand in organic synthesis reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, organosilicon compounds like this compound are being explored for their potential use in drug delivery systems and biomedical materials.
Industry: This compound is used in the production of silicon carbide thin films, which have applications in electronic and microelectromechanical systems (MEMS) devices
Mechanism of Action
The mechanism by which 1,3-Disilabutane exerts its effects involves its ability to form silicon-carbon and silicon-silicon bonds. For example, in the deposition of silicon carbide films, this compound acts as a carbon source, allowing carbon atoms to occupy substitutional sites in the silicon lattice . This process is facilitated by reactions such as chemisorption on silicon surfaces, where the compound forms stable bonds with the substrate .
Comparison with Similar Compounds
1,3-Disilabutane can be compared with other similar organosilicon compounds, such as:
Hexamethyldisilane: This compound has a similar silicon-carbon backbone but with different substituents, leading to variations in reactivity and applications.
1,1,3,3-Tetramethyl-1,3-disilacyclobutane:
Bis(trimethylsilyl)methane: Another organosilicon compound with distinct reactivity due to its different substituents.
The uniqueness of this compound lies in its linear silicon-carbon backbone and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organosilicon chemistry.
Properties
InChI |
InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJAXHXTYGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
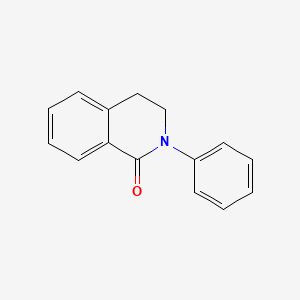


![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)



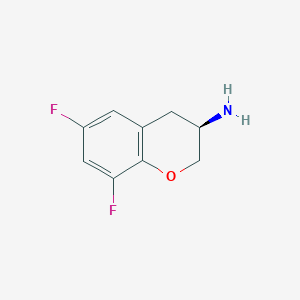
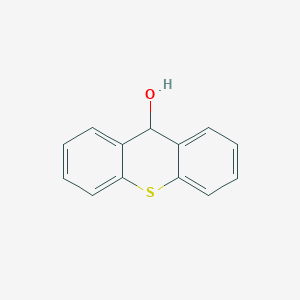
![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)
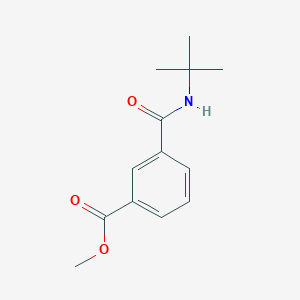

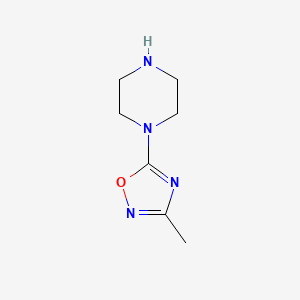
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)
